

AZD-9574-acid pharmacokinetic properties

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Compound of Interest					
Compound Name:	AZD-9574-acid				
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An In-depth Technical Guide on the Pharmacokinetic Properties of AZD-9574.

Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) that is uniquely designed to penetrate the blood-brain barrier (BBB).[1][2] Developed by AstraZeneca, it represents a potential best-in-class therapeutic for primary and secondary brain tumors, such as gliomas and brain metastases from homologous recombination repair deficient (HRD) cancers.[1][3] AZD-9574 acts by selectively inhibiting and trapping PARP1 at sites of DNA single-strand breaks, a mechanism that is particularly effective in cancer cells with deficient DNA repair pathways.[2] Its combination of high central nervous system (CNS) penetration, PARP1 selectivity, and a favorable trapping profile supports its ongoing clinical development.[1][3] Currently, AZD-9574 is being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) both as a monotherapy and in combination with other anti-cancer agents for advanced solid malignancies.[1][4]

Pharmacokinetic Profile

Preclinical studies in multiple species have characterized the pharmacokinetic properties of AZD-9574, demonstrating good bioavailability and CNS penetration.

Preclinical Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of AZD-9574 across various preclinical species. The data highlights the compound's favorable profile, which supports its development for clinical use.

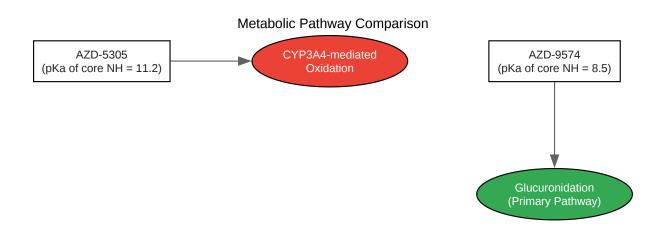


Parameter	Mouse	Rat	Dog	Monkey
Plasma Clearance (CLp) (mL/min/kg)	10.2	6.9	2.1	5.2
Volume of Distribution (Vss) (L/kg)	2.7	2.3	1.1	1.7
Half-life (t1/2) (h)	4	6.3	12	10.5
Oral Bioavailability (F%)	116%	50%	91%	95%
Unbound Fraction in Plasma (fu)	0.20	0.13	0.25	0.16
Brain Penetration (Kpuu)	-	0.31	-	0.79
Data sourced from BioWorld.[5]				

Metabolism and Drug-Drug Interaction Potential

The metabolic pathway of AZD-9574 is a key differentiator from its predecessor compounds. While the metabolism of a lead compound, AZD-5305, was primarily driven by CYP3A4-mediated oxidation, AZD-9574's metabolism is mainly driven by glucuronidation.[5] This shift is attributed to a lower pKa of the core NH group (8.5 in AZD-9574 vs. 11.2 in AZD-5305), making it approximately 1000-fold more acidic.[5] This metabolic profile suggests a low potential for drug-drug interactions.[5]





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Caption: Comparative metabolic pathways of AZD-5305 and AZD-9574.



Experimental Protocols

The preclinical characterization of AZD-9574 involved a series of in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.[3][6]

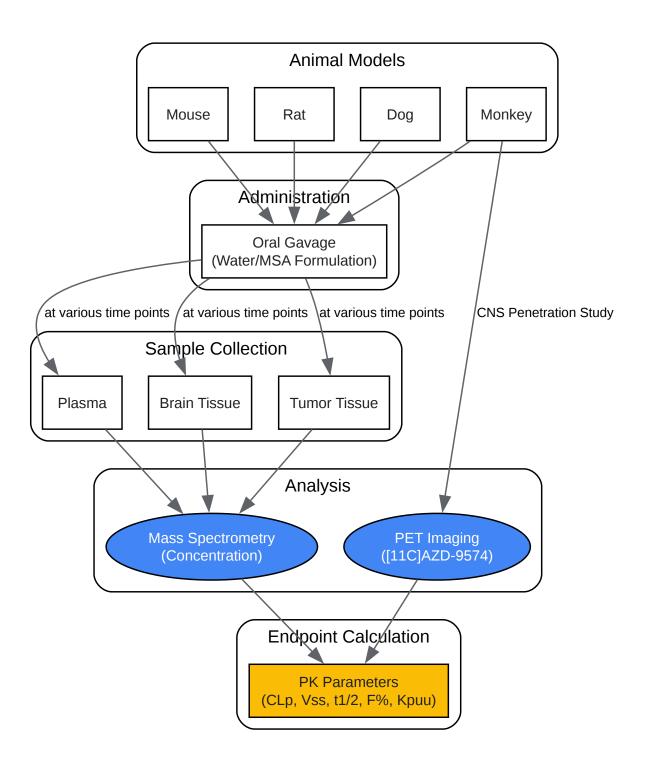
In Vivo Pharmacokinetic Studies

- Subjects: Studies were conducted in mice, rats, dogs, and nonhuman primates (monkeys).
 [3][5]
- Formulation and Administration: For in vivo efficacy studies, AZD-9574 was formulated in water with methanesulfonic acid (pH 3-3.2) and administered via oral gavage.[1]
- Sample Collection: In pharmacokinetic/pharmacodynamic (PK/PD) experiments, plasma, brain, and tumor tissues were collected at various time points after the final dose to measure drug concentration and target engagement.[1][6]
- Bioanalysis: Drug concentrations in plasma and tissues were quantified using established bioanalytical methods, likely liquid chromatography-mass spectrometry (LC-MS), although not explicitly detailed in all provided sources.

Central Nervous System (CNS) Penetration Assessment

- Methodology: The ability of AZD-9574 to cross the blood-brain barrier was assessed in rats and monkeys.[3][5] A key study involved positron emission tomography (PET) imaging in cynomolgus monkeys using [11C]AZD-9574.[1]
- Results: The PET study confirmed clear distribution to the brain, with a Kpuu (unbound brain-to-plasma concentration ratio) of 0.79 in nonhuman primates and 0.31 in rats, indicating significant CNS penetration.[5] This was further supported by mass spectrometry imaging (MSI) which evaluated tissue distribution.[1]





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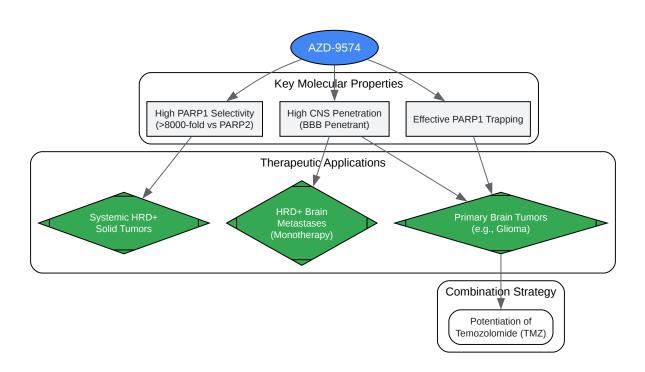
Caption: General workflow for preclinical pharmacokinetic studies of AZD-9574.



Core Properties and Therapeutic Rationale

The development of AZD-9574 is based on the integration of three critical features: high selectivity for PARP1, potent PARP1 trapping, and significant CNS penetration. This combination is designed to maximize efficacy while minimizing toxicity associated with inhibiting other PARP isoforms.





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Caption: Core properties of AZD-9574 and its therapeutic rationale.



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